(S)-2-(tert-Butylamino)-3-cyanopropanoic acid
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Overview
Description
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid is an organic compound that features a tert-butylamino group and a cyanopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of tert-butanol with amino acid derivatives in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of (S)-2-(tert-Butylamino)-3-cyanopropanoic acid may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall yield and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the cyanopropanoic acid moiety into different functional groups.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butylamino)-3-cyanopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The cyanopropanoic acid moiety may also participate in these interactions, contributing to the overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butyl group and are used in peptide synthesis.
tert-Butyl esters: Similar in structure, these esters are used as protecting groups in organic synthesis.
tert-Butyl carbamates: These compounds are used in the protection of amines during chemical reactions.
Uniqueness
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid is unique due to its combination of the tert-butylamino group and the cyanopropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2S)-2-(tert-butylamino)-3-cyanopropanoic acid |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)10-6(4-5-9)7(11)12/h6,10H,4H2,1-3H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
JHJVBMXRRYLBFO-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)N[C@@H](CC#N)C(=O)O |
Canonical SMILES |
CC(C)(C)NC(CC#N)C(=O)O |
Origin of Product |
United States |
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